
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the diazepinone class of compounds. It is a potent inhibitor of the enzyme known as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism in the human body. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves the inhibition of the DPP-IV enzyme. DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones in the body, leading to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- are primarily related to its inhibition of the DPP-IV enzyme. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of type 2 diabetes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- for lab experiments is its high potency and specificity as a DPP-IV inhibitor. The compound is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of the compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new and more potent DPP-IV inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other metabolic disorders, such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, including its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including condensation, reduction, and cyclization. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound works by inhibiting the activity of DPP-IV, which plays a key role in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound helps to increase insulin secretion and reduce blood glucose levels, making it an attractive target for the development of new diabetes treatments.
properties
CAS RN |
153182-42-4 |
|---|---|
Product Name |
2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molecular Formula |
C33H32F2N2O3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DORNGHWKRMVHHU-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Other CAS RN |
153182-42-4 |
synonyms |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



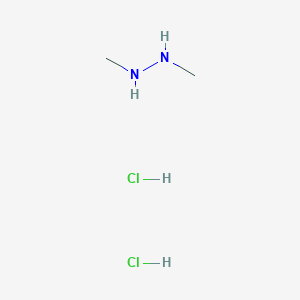

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)
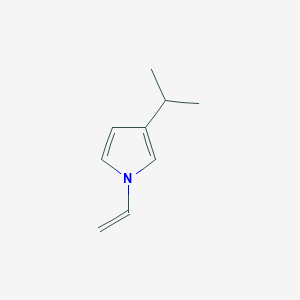

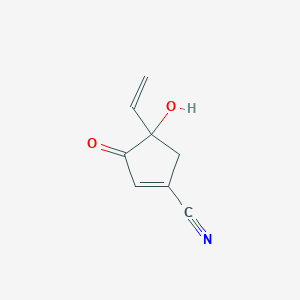
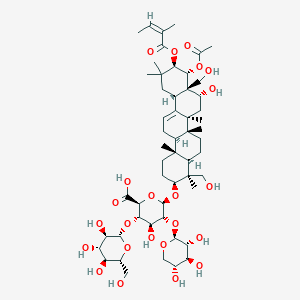
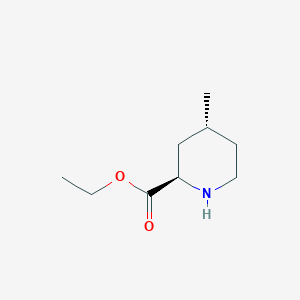
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
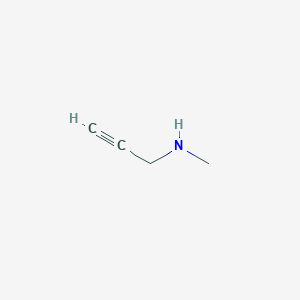
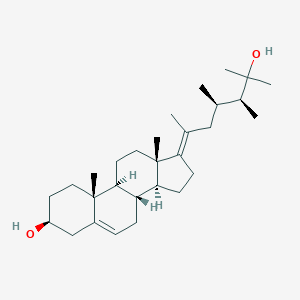


![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)